molecular formula C3H7NO2 B7769844 Sarcosine CAS No. 25951-24-0

Sarcosine

Cat. No. B7769844
CAS RN: 25951-24-0
M. Wt: 89.09 g/mol
InChI Key: FSYKKLYZXJSNPZ-UHFFFAOYSA-N
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Description

Sarcosine, also known as N-methylglycine, is a non-proteinogenic amino acid that is found naturally in muscles and other body tissues . It is an intermediate and byproduct in glycine synthesis and degradation .


Synthesis Analysis

Sarcosine can be synthesized from chloroacetic acid and methylamine . It is also an intermediate and byproduct in glycine synthesis and degradation. Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine .


Molecular Structure Analysis

The crystal structure of sarcosine has been determined at low temperature (135 K). The crystals are orthorhombic, space group P2(1)2(1)2(1) with unit cell dimensions a = 6.687(2) A, b = 7.899(3) A, c = 8.607(3) A .


Chemical Reactions Analysis

Sarcosine is an intermediate and byproduct in glycine synthesis and degradation. Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine .


Physical And Chemical Properties Analysis

Sarcosine is a white, water-soluble powder with a sweet taste . It has a molecular weight of 89.09 g/mol . It is stable under normal conditions and hygroscopic .

Scientific Research Applications

Prostate Cancer Biomarker

Sarcosine has garnered attention as a potential biomarker for prostate cancer (CaP). Early diagnosis of CaP is crucial for effective treatment, and while prostate-specific antigen (PSA) is commonly used, it has limitations. PSA can only be detected in blood, and its sensitivity is approximately 80%. Additionally, it cannot diagnose early stages of CaP. Sarcosine, a non-protein amino acid, is generated by glycine-N-methyltransferase in its biochemical cycle. Researchers have explored sarcosine as an easily detectable marker in body fluids, including urine. Analytical methods for quantifying sarcosine as a CaP marker have been developed .

Adjunct Treatment for Schizophrenia

Clinical trials have demonstrated that sarcosine may serve as an adjunct treatment for schizophrenia. It has shown promise in improving positive, negative, and cognitive symptoms. Some evidence suggests that sarcosine may be more effective than NMDA receptor agonists .

Methyl Donor and One-Carbon Cycle Involvement

Sarcosine plays a role in methyl donation and homeostasis through its ability to facilitate a conversion from S-adenosylmethionine (SAMe) into S-adenosylhomocysteine. This involvement in the one-carbon cycle makes sarcosine relevant in cellular processes .

Neurotransmitter Modulation

Sarcosine has been investigated for its impact on neurotransmission. It appears to modulate N-methyl-D-aspartate (NMDA) receptor function, which is relevant to brain health and cognitive processes .

Potential Role in Depression and Anxiety

While research is ongoing, some studies suggest that sarcosine may have implications for depression and anxiety. Its effects on neurotransmitter systems warrant further exploration .

Metabolite in Glycine Metabolism

Sarcosine is synthesized by one enzyme and degraded by another. Understanding its role in glycine metabolism contributes to our knowledge of amino acid pathways .

Mechanism of Action

Target of Action

Sarcosine, also known as N-methylglycine, primarily targets the Glycine Transporter 1 (GlyT1) . GlyT1 is responsible for the uptake of glycine and D-serine into cells . By inhibiting GlyT1, sarcosine increases the levels of glycine and D-serine in the body .

Mode of Action

Sarcosine acts as a competitive inhibitor of GlyT1 . This means it competes with glycine and D-serine for the same binding site on the transporter, thereby reducing their uptake into cells. As a result, the levels of glycine and D-serine increase in the body .

Biochemical Pathways

Sarcosine is an intermediate and byproduct in glycine synthesis and degradation . It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . Sarcosine is also an intermediate in the metabolism of choline to glycine .

Pharmacokinetics

It is known that sarcosine is a natural amino acid found in muscles and other body tissues . It is also known to be water-soluble , which may influence its absorption and distribution in the body.

Result of Action

The increased levels of glycine and D-serine in the body due to sarcosine’s action can have several effects. For instance, sarcosine supplementation can be used to alleviate symptoms of depression and schizophrenia, or improve cognition . Moreover, sarcosine is being investigated for its connection to prostate cancer .

Action Environment

The action of sarcosine can be influenced by various environmental factors. For example, the pH level can affect sarcosine as it converts to a cation at low pH and an anion at high pH . Additionally, the presence of other compounds, such as choline and methionine, which contain methyl groups used in a wide range of biochemical reactions, can influence the formation of sarcosine .

Future Directions

Sarcosine has shown promising results in methods to improve sarcosine in Alzheimer’s disease (AD) which can potentially increase prognosis in these patients . It has also been suggested that sarcosine supplementation can be harnessed to target some of the deleterious manifestations of aging through stimulation of autophagy .

properties

IUPAC Name

2-(methylamino)acetic acid
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InChI

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)
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InChI Key

FSYKKLYZXJSNPZ-UHFFFAOYSA-N
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Canonical SMILES

CNCC(=O)O
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Molecular Formula

C3H7NO2
Record name SARCOSINE
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Related CAS

25951-24-0, Array, 61791-59-1 (hydrochloride salts)
Record name Glycine, N-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID1047025
Record name N-Methylglycine
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Molecular Weight

89.09 g/mol
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Physical Description

Deliquescent crystals or powder. Has a sweetish taste. (NTP, 1992), Deliquescent solid; [Merck Index] Cream-colored hygroscopic solid; [NTP] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid
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Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 61 °F (NTP, 1992), 300.0 mg/mL
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Vapor Pressure

0.00000017 [mmHg]
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Product Name

Sarcosine

CAS RN

107-97-1, 25951-24-0, 68411-97-2
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Melting Point

406 °F (Decomposes) (NTP, 1992), 208 °C
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Synthesis routes and methods

Procedure details

Ehrat, U.S. Pat. No. 4,237,065, describes a process in which glycine is condensed with formaldehyde in the presence of a tertiary base to produce N-methyl glycine or N-methylene glycine, and the latter is in turn reacted with phosphorous acid to produce glyphosate.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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